An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Trimethoprim Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Trimethoprim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of trimethoprim hydrochloride, a synthetic antibacterial agent. It further details the methodologies for its structure elucidation, offering insights for researchers and professionals in drug development.
Chemical Properties of Trimethoprim Hydrochloride
Trimethoprim hydrochloride is a white to light yellow, odorless, and bitter compound.[1] It is the hydrochloride salt of trimethoprim, an aminopyrimidine antibiotic.[2] The quantitative chemical and physical properties of both trimethoprim and its hydrochloride salt are summarized for comparative analysis.
| Property | Trimethoprim | Trimethoprim Hydrochloride | References |
| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | [2] |
| Chemical Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₉ClN₄O₃ | [1][2] |
| Molecular Weight | 290.32 g/mol | 326.78 g/mol | [1][2] |
| Melting Point | 199-203 °C | Not specified | [3] |
| Solubility | Very slightly soluble in water; slightly soluble in ethanol. | Soluble in DMSO (50 mg/mL). | [3] |
| pKa (Strongest Basic) | 7.16 | 7.16 | [4] |
Structure Elucidation of Trimethoprim Hydrochloride
The definitive structure of trimethoprim hydrochloride has been elucidated and confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, three-dimensional arrangement, and elemental composition.
Experimental Workflow for Structure Elucidation
The logical workflow for the structural determination of trimethoprim hydrochloride is outlined below. This process integrates data from multiple analytical techniques to build a comprehensive and verified molecular structure.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the structure elucidation of trimethoprim hydrochloride.
NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of trimethoprim.
-
¹H NMR Spectroscopy:
-
Objective: To identify the number and types of protons and their neighboring environments.
-
Sample Preparation: A sample of trimethoprim is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆).[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used.
-
Data Acquisition: The ¹H NMR spectrum is recorded.
-
Expected Signals: The spectrum of trimethoprim in DMSO-d₆ shows a singlet for the C₄-H proton of the heterocyclic ring at approximately 7.53 ppm. The two protons on the aromatic ring appear as a singlet at around 6.56 ppm. The nine protons of the three methoxy (OCH₃) groups exhibit two distinct singlets: one for six protons at ~3.73 ppm and another for three protons at ~3.63 ppm. The two aliphatic protons of the methylene bridge (C₉-H₂) show a singlet at 3.54 ppm. Two singlets for the amino groups (N₄-H₂ and N₂-H₂) appear at approximately 5.7 and 6.2 ppm, respectively.[5]
-
-
¹³C NMR Spectroscopy:
-
Objective: To determine the number and types of carbon atoms in the molecule.
-
Sample Preparation: The sample is prepared as for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer (e.g., 75 or 100 MHz) is utilized.
-
Data Acquisition: The ¹³C NMR spectrum is recorded.
-
Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the trimethoprim molecule, including the aromatic, pyrimidine, methoxy, and methylene carbons.
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of trimethoprim hydrochloride, confirming its elemental composition.
-
Objective: To ascertain the precise molecular mass and obtain structural information from fragmentation patterns.
-
Sample Preparation: For analysis of trimethoprim in biological fluids, a common method involves protein precipitation with acetonitrile containing isotopically labeled internal standards. The resulting supernatant is then diluted and injected.[6] For trace analysis in water, solid-phase extraction (SPE) with a hydrophilic-lipophilic balanced resin can be used, followed by elution with acidified methanol.[7]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is typically used.[7]
-
Data Acquisition: Electrospray ionization (ESI) in positive ion mode is a common technique for trimethoprim analysis.[6][8] The mass spectrum reveals the parent ion peak and various fragment ions. The analysis time can be very short, under 20 seconds per sample with ultra-fast SPE-tandem mass spectrometry.[6]
X-ray crystallography provides the definitive three-dimensional structure of trimethoprim in its solid, crystalline state.
-
Objective: To determine the precise spatial arrangement of atoms in the crystal lattice.
-
Sample Preparation: Single crystals of trimethoprim are grown. For instance, a co-crystal of trimethoprim and citric acid was prepared by dissolving trimethoprim in methanol and citric acid in ethanol, mixing the solutions, and then allowing the solvent to evaporate slowly from a desiccator to form crystalline solids.[9]
-
Instrumentation: A powder X-ray diffractometer is used for the analysis.[9]
-
Data Acquisition: The crystal is irradiated with X-rays, and the diffraction pattern is collected. For a study on a trimethoprim-citric acid co-crystal, a Philips X'Pert Powder diffractometer with Cu Kα radiation (λ = 1.54178 Å) was used, with a current of 40 mA and a voltage of 40 kV. Data was collected in reflection mode over a 2θ range of 5°–40° at a scan speed of 5°/min.[9]
-
Structure Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Trimethoprim functions as an antibacterial agent by targeting the bacterial folic acid synthesis pathway, which is crucial for the production of nucleotides and ultimately DNA and protein synthesis.[10][11] It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[12][13]
Signaling Pathway of Trimethoprim's Action
Trimethoprim competitively inhibits bacterial dihydrofolate reductase, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[10][13] THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[11] The high affinity of trimethoprim for the bacterial enzyme over its mammalian counterpart accounts for its selective toxicity.[14]
References
- 1. Trimethoprim HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethoprim | 738-70-5 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oamjms.eu [oamjms.eu]
- 10. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
